4-Phenylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-98-0 | |
| Record name | 1199-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Phenylbutanamide
Classical and Contemporary Approaches to 4-Phenylbutanamide Synthesis
The construction of the this compound scaffold can be achieved through several established and modern synthetic protocols. These methods primarily revolve around the formation of the crucial amide bond.
Amide Coupling Reactions in this compound Formation
The most direct route to this compound involves the coupling of 4-phenylbutanoic acid and a suitable amine. This transformation is typically facilitated by coupling agents that activate the carboxylic acid. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov These reagents form an activated acyl compound in situ, which then readily reacts with an amine to yield the desired amide. nih.gov For instance, the synthesis of N-benzyl-4-phenylbutanamide is achieved by reacting 4-phenylbutyric acid with benzylamine. vulcanchem.com
Alternative strategies for amide bond formation include the use of mixed anhydrides or enzymatic methods, which can offer improved atom economy, a key principle in green chemistry. vulcanchem.com
Acylation Reactions for N-Substituted this compound Derivatives
Acylation reactions provide a versatile method for preparing N-substituted derivatives of this compound. This approach involves the reaction of an amine with an activated derivative of 4-phenylbutanoic acid, such as an acyl chloride or anhydride (B1165640). For example, N,N-dimethyl-phenylacetamide can be prepared by reacting phenylacetyl chloride with N,N-dimethylamine. prepchem.com This intermediate can then undergo further reactions to yield more complex butanamide structures. prepchem.com
The synthesis of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)phenyl]butanamide involves the introduction of the butanamide moiety through an amidation reaction where an amine reacts with a carboxylic acid or its derivative under dehydrating conditions. Similarly, the synthesis of certain chalcone (B49325) derivatives begins with the preparation of N-(4-acetyl-phenyl)-benzamide by reacting 4-substituted benzoyl chloride with p-amino acetophenone. wisdomlib.org
Multi-Step Synthesis of Complex this compound Analogues
The synthesis of more intricate analogues often requires multi-step reaction sequences. For example, the synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide involves several key transformations, including the formation of a phenolic intermediate, acetylation, and epoxidation. evitachem.com Another example is the synthesis of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives, which involves a five-step process including reactions such as reduction and amide coupling using PyBop as a coupling agent. researchgate.net
Complex structures like N,N-dimethyl-4-dimethylamino-2-phenylbutanamide are synthesized through a sequence involving the reaction of N,N-dimethyl-phenylacetamide with sodium amide followed by reaction with 2-(dimethylamino)ethyl chloride. prepchem.com The synthesis of certain quinolone derivatives involves the initial formation of (bis(methylthio)methylene)-3-oxo-N-phenylbutanamide, which then undergoes thermal cyclization. rsc.org
Advanced Synthetic Route Development
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. This includes the stereocontrolled synthesis of chiral molecules and the application of green chemistry principles.
Diastereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives with specific stereochemistry is crucial for applications in medicinal chemistry. Diastereoselective reactions allow for the preferential formation of one diastereomer over others.
One approach involves the diastereoselective reduction of γ-keto amides. For instance, N,N-diisopropyl-3-methyl-4-oxo-4-phenylbutanamide can be reduced to the corresponding γ-hydroxy amide with high diastereoselectivity. clockss.org These hydroxy amides can then be cyclized to form γ-butyrolactones with defined stereocenters. clockss.org
Another strategy is the use of chiral auxiliaries or catalysts. The synthesis of a diamide-bridged biphenyl (B1667301) ligand employs (R,R)-diaminocyclohexane as a chiral directing group to achieve a diastereoselective ring-closing reaction. uni-muenchen.de Furthermore, four-component reactions have been developed for the diastereoselective synthesis of chiral quaternary centers in homoallylic alcohol and amine derivatives, which can be precursors to complex chiral structures. nih.gov The synthesis of the HIV protease inhibitor Darunavir and its derivatives utilizes a titanium tetrachloride-mediated asymmetric glycolate (B3277807) aldol (B89426) addition reaction to establish the desired stereochemistry. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. yale.edusigmaaldrich.com These principles focus on aspects such as atom economy, use of safer solvents, energy efficiency, and catalysis. acs.org
Atom Economy : Synthetic methods are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org
Safer Solvents and Auxiliaries : The use of hazardous solvents is minimized or replaced with more environmentally benign alternatives. sigmaaldrich.com For example, enzymatic methods for amide synthesis can be carried out in green solvents like cyclopentyl methyl ether. nih.gov
Energy Efficiency : Reactions are ideally conducted at ambient temperature and pressure to reduce energy consumption. yale.edu Microwave-assisted synthesis is one technique that can lead to faster, more energy-efficient reactions. atiner.gr
Catalysis : The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can be recycled. yale.edu This includes both chemical catalysts and biocatalysts like enzymes. nih.gov For example, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the sustainable synthesis of amides. nih.gov
Use of Renewable Feedstocks : Whenever possible, starting materials are derived from renewable sources. atiner.gr
Reduction of Derivatives : Synthetic routes are designed to avoid unnecessary protection and deprotection steps, which generate waste. acs.org
An example of a greener synthetic approach is the enzymatic synthesis of N-benzyl-4-phenylbutanamide using Candida antarctica lipase B, which proceeds with high conversion and yield without requiring extensive purification. nih.gov
Catalytic Transformations for Functionalization of the this compound Core
The this compound structure, with its aromatic ring, aliphatic chain, and amide functional group, presents multiple sites for modification through catalytic processes. Research into the selective functionalization of compounds like dimethyl-4-phenylbutanamide highlights the academic interest in this area. tdx.cat Catalytic strategies enable chemists to introduce new functional groups with high precision, thereby diversifying the chemical space accessible from this core structure.
One major area of focus is the catalytic C–H functionalization. This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For the this compound core, this can be applied to the phenyl ring to introduce substituents at specific positions. For instance, methods developed for the C-H activation of benzamides using transition metals like copper or palladium can be applied to create ortho-functionalized derivatives. beilstein-journals.org Such transformations proceed through a cyclometalated intermediate, which can then react with a coupling partner. beilstein-journals.org
Furthermore, the aliphatic chain is also amenable to functionalization. Oxidative processes, sometimes mimicked by or utilizing biocatalysts like cytochrome P-450, can introduce hydroxyl groups or other functionalities at positions along the butyl chain. open.ac.uk These reactions often proceed via radical intermediates, where a hydrogen atom is abstracted from a carbon atom, followed by the introduction of a new group. open.ac.uk Additionally, the α-position relative to the amide carbonyl is a key site for functionalization. Various catalytic methods exist for the α-functionalization of amides to introduce halogens, or other heteroatoms, transforming the core structure into a more versatile synthetic intermediate. nih.govacs.org
This compound as a Key Synthetic Intermediate and Building Block
The utility of this compound extends to its role as a precursor and structural motif in the synthesis of more elaborate molecules. Its robust structure and the reactivity of its amide group make it a valuable starting point for multi-step synthetic sequences.
Utility in the Preparation of Alkyl Amides
The this compound framework is fundamental to the synthesis of a wide range of N-substituted amides. The most direct method involves the amide bond formation between 4-phenylbutyric acid and a primary or secondary amine, a process that generates N-alkyl or N,N-dialkyl 4-phenylbutanamides. For example, N-benzyl-4-phenylbutanamide is conventionally synthesized by coupling 4-phenylbutyric acid with benzylamine. vulcanchem.com
Beyond this, existing secondary amides (N-H amides) related to the this compound structure can be further functionalized. A standard alkylation can convert an N-H amide into an N-alkyl tertiary amide, demonstrating the use of one amide as a direct precursor to another. acs.org This stepwise approach allows for the controlled introduction of different substituents on the amide nitrogen, providing access to a library of related but distinct alkyl amides.
Role in the Synthesis of Complex Organic Molecules
The this compound moiety serves as a building block in the construction of larger, more complex molecular architectures. Its structural features are often incorporated into molecules designed for specific applications in materials science or medicinal chemistry. For example, derivatives like N-cyclohexyl-4-phenylbutanamide are explicitly identified as important intermediates for creating more complex organic molecules. Similarly, other functionalized butanamides are used as foundational units for further synthetic elaboration.
A clear illustration of its role is found in the structure of the complex organic molecule (S)-N-benzyl 3-(4-(2,5-dimethoxyphenyl)-4-oxobutanamido)-2-oxo-4-phenylbutanamide, where the "this compound" unit is a clearly identifiable component of the final structure. ontosight.ai This demonstrates how the entire core can be integrated into a larger, multifunctional molecule. The butanamide framework is also seen in substrates like 3-oxo-N-phenylbutanamide, which is used in reactions to synthesize heterocyclic systems such as triazoles. researchgate.net
Application as a Core Structural Motif in Hydroxyethylamine Drug Building Blocks
A particularly significant application of the this compound scaffold is in the synthesis of building blocks for hydroxyethylamine (HEA) drugs. d-nb.info The HEA motif is a critical component in many potent therapeutic agents, including HIV protease inhibitors like Darunavir and Saquinavir. d-nb.info The core of these drugs often contains a 1,3-diamino-4-phenylbutan-2-ol (DAPB) unit, and the synthesis of these DAPB derivatives frequently relies on intermediates with a this compound-like structure. d-nb.info
Synthetic strategies often start from derivatives of the amino acid L-phenylalanine and proceed through key intermediates described as anti-allophenylnorstatin amides. d-nb.info These intermediates, such as 3-(dibenzylamino)-4-phenylbutanamide, are functionalized versions of the this compound core. d-nb.info In the final drug molecules, the nitrogen atom corresponding to the original amide is often part of a carbamate (B1207046) or another amide function, underscoring the importance of the initial butanamide structure as the foundational template for these vital pharmaceutical building blocks. d-nb.info
Chemical Reactivity and Mechanistic Studies of 4 Phenylbutanamide
Amide Bond Reactivity in 4-Phenylbutanamide Derivatives
The amide bond, while generally stable, is a key site for chemical transformations in this compound and its derivatives. Its reactivity is influenced by resonance stabilization, which reduces the electrophilicity of the carbonyl carbon. uni.lunih.gov Consequently, reactions such as hydrolysis typically require acidic or basic conditions to proceed. For instance, derivatives like N-(6-methoxypyridin-3-yl)-4-phenylbutanamide are susceptible to hydrolysis under such conditions. fishersci.ie
Enzymatic catalysis offers a milder approach to amide bond cleavage or formation. The enzyme arylesterase can act on N-hydroxy-4-phenylbutanamide at the carbonyl group. uni.lu In another example, the bacterial enzyme ClbP from E. coli is capable of cleaving a prodrug scaffold that includes an amide linkage, releasing N-myristoyl-d-asparagine. nih.gov A likely degradation product of a small molecule inhibitor designed to interact with this system is phenylbutanamide, suggesting cleavage of the parent molecule. nih.gov
Mechanistic studies on the oxidative dealkylation of amides by cytochrome P-450 enzymes reveal a process initiated by hydrogen atom abstraction from the carbon atom alpha to the amide nitrogen. uni.lu This step results in the formation of a carbon-centered radical intermediate, which then undergoes further reaction. uni.lu The electrophilicity of the amide bond can be enhanced by nearby functional groups; for example, the carbonyl of a chloropropanoyl group in a derivative can react with nucleophilic residues within enzymes. cenmed.com
Exploration of Functional Group Transformations on the this compound Scaffold
The this compound structure allows for a variety of functional group transformations, enabling the synthesis of a wide range of derivatives.
Oxidation Reactions
The this compound scaffold can be oxidized at several positions. The derivative N-methyl-4-(methylamino)-N-phenylbutanamide can be oxidized to the corresponding N-methyl-4-(methylamino)-N-phenylbutanoic acid using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. fishersci.ca In a different type of transformation, the methoxy (B1213986) group of N-(6-methoxypyridin-3-yl)-4-phenylbutanamide can undergo O-demethylation, an oxidative process mediated by cytochrome P450 enzymes. fishersci.ie Furthermore, derivatives such as N-[4-(2-chloropropanoyl)phenyl]butanamide can be oxidized to form the corresponding carboxylic acids. cenmed.com The related compound, 4-oxo-4-phenylbutanamide, has been shown to undergo cobalt-catalyzed oxidation reactions. nih.gov
Reduction Reactions
Reduction reactions provide another pathway for modifying the this compound core. The amide carbonyl can be reduced to an alcohol; for example, N-methyl-4-(methylamino)-N-phenylbutanamide is reduced to N-methyl-4-(methylamino)-N-phenylbutanol with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride (LAH). fishersci.ca Similarly, the carbonyl group in N-[4-(2-chloropropanoyl)phenyl]butanamide can be transformed into an alcohol via reduction. cenmed.com For tertiary amides, which can be challenging to reduce, activation of the carbonyl group with trimethylsilyl (B98337) chloride (TMSCl) prior to the addition of LAH has been shown to facilitate the reduction more efficiently.
Nucleophilic Substitution Reactions (e.g., at Chlorine Atoms)
The introduction of leaving groups, such as chlorine atoms, onto the this compound scaffold opens up possibilities for nucleophilic substitution reactions. In the derivative N-[4-(2-chloropropanoyl)phenyl]butanamide, the chlorine atom serves as a site for substitution by various nucleophiles. cenmed.com Similarly, the chloro group on the phenoxy moiety of 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide can be displaced in nucleophilic substitution reactions. nih.gov The efficiency of these reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbon atom undergoing attack. cenmed.comwindows.net
Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Kinetic Studies with Nucleophiles
Kinetic studies provide quantitative insight into reaction rates. For derivatives like N-[4-(2-chloropropanoyl)phenyl]butanamide, the rate of nucleophilic substitution can be compared using different nucleophiles, such as thiols and amines, under controlled conditions. cenmed.com The rate of these substitutions is significantly influenced by the electronic properties of the scaffold; electron-withdrawing groups on the phenyl ring accelerate the reaction by enhancing the electrophilicity of the reaction center. cenmed.com
Nucleophilic acyl substitution reactions, which are fundamental to the reactivity of the amide group, generally proceed through a two-stage mechanism. This involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel a leaving group, yielding the final substituted product. uni.luuni.lu For nucleophilic substitutions occurring at a saturated carbon, such as the displacement of a chlorine atom, the reaction often follows a bimolecular (SN2) mechanism. These reactions exhibit second-order kinetics, meaning the reaction rate is dependent on the concentration of both the substrate and the nucleophile. Furthermore, kinetic analyses of cytochrome P450-mediated oxidation reactions of related amide substrates have been performed, with data suggesting that these transformations are under kinetic rather than thermodynamic control. uni.lu
Table of Functional Group Transformations
| Reaction Type | Starting Derivative | Reagent(s) | Product |
|---|---|---|---|
| Oxidation | N-methyl-4-(methylamino)-N-phenylbutanamide | Potassium permanganate or Hydrogen peroxide | N-methyl-4-(methylamino)-N-phenylbutanoic acid |
| Oxidation | N-(6-methoxypyridin-3-yl)-4-phenylbutanamide | Cytochrome P450 enzymes | O-demethylated product |
| Reduction | N-methyl-4-(methylamino)-N-phenylbutanamide | Sodium borohydride or Lithium aluminum hydride | N-methyl-4-(methylamino)-N-phenylbutanol |
| Reduction | Tertiary amide on a related scaffold | 1. TMSCl, 2. LiAlH₄ | Corresponding amine |
| Substitution | N-[4-(2-chloropropanoyl)phenyl]butanamide | Nucleophiles (e.g., thiols, amines) | Substituted product at the chloro position |
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 263363 |
| N-Hydroxy-4-phenylbutanamide | 279980 |
| N-(6-methoxypyridin-3-yl)-4-phenylbutanamide | Not available |
| 4-Phenylbutanoic acid | 4775 |
| 3-Amino-6-methoxypyridine | 572617 |
| N-methyl-4-(methylamino)-N-phenylbutanamide | Not available |
| N-methyl-4-(methylamino)-N-phenylbutanoic acid | Not available |
| N-methyl-4-(methylamino)-N-phenylbutanol | Not available |
| N-[4-(2-chloropropanoyl)phenyl]butanamide | Not available |
| 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide | Not available |
| N-myristoyl-d-asparagine | 138986957 |
| 4-Oxo-4-phenylbutanamide | 520022 |
Influence of Substituent Effects on Reaction Rates
The reactivity of this compound and its derivatives is significantly influenced by the electronic properties of substituents on the phenyl ring. These effects can be quantified and predicted using principles like the Hammett equation, which correlates reaction rates with constants derived from the dissociation of substituted benzoic acids. The equation, log(kₓ/kᵸ) = ρσ, where kₓ and kᵸ are the rate constants for the substituted and unsubstituted compounds, respectively, ρ is the reaction constant, and σ is the substituent constant, provides a framework for understanding these relationships. pharmacy180.com
A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize a developing negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups (EDGs) enhance the reaction rate, typically by stabilizing a positive charge in the transition state. pharmacy180.compsgcas.ac.in
While direct kinetic studies on this compound itself are not extensively detailed in the surveyed literature, valuable insights can be drawn from analogous structures. For instance, a kinetic study on the aza-Michael addition of amines (piperidine and benzylamine) to a series of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides demonstrated a clear Hammett correlation. researchgate.netbg.ac.rs In these reactions, substituents on the aroyl phenyl ring modulated the electrophilicity of the β-carbon. The study found that electron-withdrawing substituents increased the rate of nucleophilic addition, resulting in a positive reaction constant (ρ). researchgate.netresearchgate.net Specifically, good correlations were found between the second-order rate constants and the Hammett substituent constants for various meta- and para-substituted derivatives. researchgate.net
This principle can be extended to this compound. Substituents on its phenyl ring would similarly alter the electron density at the carbonyl carbon of the amide.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease electron density on the phenyl ring and, through inductive and resonance effects, on the amide group. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating reactions like hydrolysis.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups (-CH₃) increase electron density on the ring and the amide functional group. This reduces the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic substitution reactions.
A study of phenyltetrazolyl-phenylamides found that small electron-donating groups resulted in high activity, whereas electron-withdrawing groups tended to decrease modulating potency, illustrating the significant impact of these electronic effects. nih.gov The following table, based on data from a study on the reaction of substituted (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine, illustrates how substituent electronic effects can influence reaction rates. researchgate.net
| Substituent (on Aroyl Ring) | Hammett Constant (σ) | Second-Order Rate Constant (k / 10⁻³ M⁻¹s⁻¹) for Reaction with Piperidine | Electronic Effect |
|---|---|---|---|
| 4-OCH₃ | -0.27 | 2.98 | Strongly Donating |
| 4-CH₃ | -0.17 | 5.70 | Donating |
| H | 0.00 | 4.85 | Neutral |
| 4-Cl | 0.23 | 14.00 | Withdrawing |
| 3-Cl | 0.37 | 20.80 | Withdrawing |
| 4-Br | 0.23 | 15.70 | Withdrawing |
| 4-NO₂ | 0.78 | 110.00 | Strongly Withdrawing |
Stability Studies of the this compound Amide Linkage in Diverse Chemical Environments
The amide bond is the most stable carboxylic acid derivative, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. ehu.euslibretexts.org This stability is crucial for its prevalence in biological systems. However, the amide linkage of this compound is susceptible to cleavage, primarily through hydrolysis, under specific chemical conditions. ehu.eus
Acid- and Base-Catalyzed Hydrolysis: The amide bond can undergo hydrolysis when subjected to acidic or basic environments, yielding a carboxylic acid and an amine. libretexts.org
Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.
Basic Conditions: In basic environments, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amide ion is a poor leaving group. libretexts.org
While specific kinetic data for the hydrolysis of this compound is not widely available, studies on its derivatives provide insight into its stability. For example, N-(6-methoxypyridin-3-yl)-4-phenylbutanamide is noted to be susceptible to hydrolysis under acidic and basic conditions, with an estimated half-life of over 24 hours at a neutral pH of 7. vulcanchem.com Similarly, for N-[4-(2-chloropropanoyl)phenyl]butanamide, monitoring degradation kinetics at simulated physiological and gastric pH (7.4 and 2.0, respectively) is a key methodology for assessing its stability.
Enzymatic Hydrolysis: In biological systems, the hydrolysis of amide bonds is often catalyzed by enzymes known as proteases or amidases. This enzymatic cleavage is a fundamental process in the digestion of proteins. libretexts.org
The stability of the this compound amide linkage across different chemical environments can be summarized as follows:
| Chemical Environment | Condition | Stability of Amide Linkage | Primary Reaction | Notes |
|---|---|---|---|---|
| Neutral | pH ~7.0 | Generally stable | Very slow hydrolysis | Derivatives show a half-life of >24 hours at pH 7. vulcanchem.com |
| Acidic | Low pH (e.g., pH < 3) | Susceptible to cleavage | Acid-catalyzed hydrolysis | Reaction is facilitated by protonation of the carbonyl oxygen. |
| Basic | High pH (e.g., pH > 10) | Susceptible to cleavage | Base-catalyzed hydrolysis | Involves direct nucleophilic attack by OH⁻. libretexts.org |
| Biological | Presence of protease/amidase enzymes | Susceptible to cleavage | Enzymatic hydrolysis | A common metabolic pathway for amides. libretexts.org |
| Reducing | Presence of strong reducing agents (e.g., LiAlH₄) | Stable to hydrolysis, but reducible | Reduction to amine | The C=O group is converted to a CH₂ group. libretexts.org |
Computational Chemistry and Theoretical Investigations of 4 Phenylbutanamide
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. By solving the Schrödinger equation, these methods can predict molecular structure, reactivity, and various spectroscopic properties. For 4-phenylbutanamide and its derivatives, these computational tools, particularly Density Functional Theory (DFT), have been instrumental in elucidating their electronic structure and potential behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry of molecules, corresponding to the minimum energy conformation.
In a study of N-hydroxy-4-phenylbutanamide, a derivative of this compound, DFT calculations were performed at the B3LYP-D3BJ/6-311++G(d,p) level of theory to analyze its structure. bohrium.comamericanelements.com This level of theory is chosen to accurately account for electron correlation and dispersion forces, which are crucial for describing the geometry and interactions within the molecule. The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is found. The theoretical calculations provided structures that were in good agreement with experimental spectroscopic data, confirming the reliability of the predicted geometries. bohrium.comamericanelements.com
The optimized molecular structure reveals the spatial arrangement of the atoms, including the planarity of the phenyl ring and the conformation of the butanamide chain. These geometric parameters are fundamental for understanding the molecule's physical and chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. chem960.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. chem960.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. chem960.comrna-society.org
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |
Electronegativity (χ) measures the power of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap.
Global Electrophilicity Index (ω) represents the ability of a molecule to accept electrons.
These descriptors are invaluable for comparing the reactivity of different compounds and for predicting how a molecule will behave in a chemical reaction. uni.lu For instance, a molecule with a high electrophilicity index will be a good electrophile.
Molecules like this compound can exist in different spatial arrangements known as isomers or conformers. Computational methods are essential for determining the relative stability of these different forms.
For N-hydroxy-4-phenylbutanamide, a related compound, a theoretical study investigated the stability of its keto-Z, keto-E, enol-Z, and enol-E isomers. americanelements.com By calculating the electronic and free energies for each isomer, it was determined that the keto-Z form is the most stable. americanelements.com This stability was attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups. americanelements.com The Natural Bond Orbital (NBO) analysis further quantified the stabilization energy provided by this hydrogen bond. bohrium.comamericanelements.com Such intramolecular interactions play a crucial role in dictating the preferred conformation and, consequently, the biological and chemical properties of the molecule. nih.gov
| Isomer of N-hydroxy-4-phenylbutanamide | Relative Electronic Energy (kJ mol⁻¹) | Relative Free Energy (kJ mol⁻¹) |
| keto-Z | 0 | 0 |
| keto-E | 4.5 | 9.1 |
| enol-Z | 39.1 | 41.1 |
| enol-E | 52.6 | 58.5 |
| Data from a study on N-hydroxy-4-phenylbutanamide, calculated at the B3LYP-D3BJ/6-311++G(d,p) level of theory. americanelements.com |
Determination of Global Reactivity Descriptors
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules and their interactions with other molecules over time. These methods provide a dynamic picture of molecular systems, which is essential for understanding complex biological processes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). wikipedia.org This method is crucial in drug design for predicting the binding affinity and mode of action of a potential drug molecule.
In a study focused on developing inhibitors for Histone Deacetylase 6 (HDAC6), a derivative of this compound, N-(4-chlorophenyl)-4-phenylbutanamide, was investigated. ontosight.aiuni.lu Molecular docking calculations were performed to evaluate its binding properties with different conformers of the HDAC6 enzyme. ontosight.aiuni.lu To gain deeper insight into the binding stability and interactions, the docked complex was subjected to a 100-nanosecond molecular dynamics (MD) simulation. ontosight.aiuni.lu The simulation revealed that the compound, referred to as B-R2B, positions itself at the entrance of the HDAC6 active site. ontosight.aiuni.lu This binding mode suggests that it acts as a non-competitive inhibitor, blocking the substrate from accessing the active site, in a manner similar to the known HDAC6 inhibitor, tubacin. ontosight.aiuni.lu Such simulations are vital for rational drug design, providing a detailed understanding of ligand-target interactions at the atomic level. uni.lu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. ajchem-a.com These simulations can provide detailed insights into the conformational landscape of a molecule and its interactions with biological targets. ajchem-a.comnih.gov
In the context of this compound and its derivatives, MD simulations have been employed to understand their binding modes with specific protein targets. For instance, in a study focused on the design of Histone Deacetylase 6 (HDAC6) inhibitors, a derivative of this compound, N-benzyl-4-phenylbutanamide, was mentioned as part of the developmental history of newer hydroxamic acid derivatives. ajchem-a.com For a different set of designed imidazolo-triazole hydroxamic acid derivatives, 100-nanosecond MD simulations were performed using GROMACS software with the CHARMM 36 force field to analyze the stability of ligand-receptor complexes. ajchem-a.com Such simulations typically calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of the ligand within the binding pocket. ajchem-a.com
Another study on a different class of compounds, 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor α (ERRα), illustrates the utility of MD simulations in elucidating binding mechanisms. nih.gov The simulations, coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, were used to determine the binding free energies and identify key amino acid residues crucial for the interaction. nih.gov The results indicated that van der Waals forces were the primary contributors to the binding energy, highlighting the hydrophobic nature of the binding pocket. nih.gov
While direct MD simulation studies on the parent this compound are not extensively documented in the reviewed literature, the research on its derivatives demonstrates the potential of this technique. Conformational analysis of related structures, such as N-phenylbenzamides, has been performed using molecular mechanics calculations to identify low-energy conformations that are crucial for biological activity. nih.gov These studies often reveal that specific spatial arrangements of the phenyl rings and amide group are necessary for effective interaction with a receptor. nih.gov
A study on organotin(IV) complexes with N-hydroxy-4-phenylbutanamide utilized Density Functional Theory (DFT) for structural analysis, which complements MD simulations by providing insights into the electronic structure and stability of different isomers. shd-pub.org.rs
The following table summarizes the types of computational methods applied to derivatives of this compound and related compounds:
| Compound/Class | Computational Method | Purpose | Key Findings |
| Imidazolo-triazole hydroxamic acids | Molecular Docking, MD Simulation, DFT | Design of HDAC2 inhibitors | Identified stable ligand-receptor interactions and reactive molecules. ajchem-a.com |
| 1-Phenyl-4-benzoyl-1-hydro-triazoles | Molecular Docking, MD Simulation (MM/GBSA) | Study of ERRα inverse agonists | Determined binding modes and key interacting residues. nih.gov |
| N-phenylbenzamides | X-ray Diffraction, Molecular Mechanics | Conformational analysis of anticonvulsants | Identified a consistent conformation for active compounds. nih.gov |
| N-hydroxy-4-phenylbutanamide organotin(IV) complexes | DFT, NBO analysis | Structural and stability analysis | Predicted stable isomers and characterized metal-ligand interactions. shd-pub.org.rs |
Prediction of Pharmacodynamic Parameters
The prediction of pharmacodynamic parameters through computational methods is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential biological effects. jonuns.comnih.gov These in silico predictions can include the estimation of binding affinities (like IC50 or Ki values) to specific targets and the identification of pharmacophoric features necessary for activity. jonuns.comontosight.ai
For derivatives of this compound, some pharmacodynamic data has been generated through experimental and computational approaches. A notable example is N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide , which was identified as a potent dual inhibitor of adenosine (B11128) A(2A) receptors (A(2A)AR) and monoamine oxidase B (MAO-B). researchgate.net This compound exhibited the following activities:
Ki (human A(2A)AR): 39.5 nM
IC50 (human MAO-B): 34.9 nM researchgate.net
This derivative was also shown to be a competitive and reversible inhibitor of MAO-B and effectively inhibited A(2A)AR-induced cAMP accumulation. researchgate.net
The process of predicting pharmacodynamic parameters often involves pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ontosight.ai QSAR models, on the other hand, correlate variations in the physicochemical properties of a series of compounds with their biological activities. For instance, a QSAR model was developed for pyridazine (B1198779) derivatives to predict their IC50 values for kinase inhibition.
The table below presents examples of predicted or experimentally determined pharmacodynamic and related parameters for derivatives of this compound and compounds studied with similar computational approaches.
| Compound | Parameter | Value/Prediction | Method/Target |
| N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide | Ki (human A(2A)AR) | 39.5 nM | Experimental researchgate.net |
| N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide | IC50 (human MAO-B) | 34.9 nM | Experimental researchgate.net |
| Pyridazine derivatives | IC50 | Predicted via QSAR | Kinase inhibition |
| 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide | IC50 (human FXa) | 2.02 nM | Experimental semanticscholar.org |
Structure-Reactivity Correlation Studies
Structure-reactivity correlation studies aim to establish a quantitative relationship between the chemical structure of a series of related compounds and their reaction rates or equilibrium constants. The Hammett equation is a cornerstone of these studies, particularly for reactions involving substituted benzene (B151609) derivatives. wikipedia.orgutexas.edu It provides a framework for understanding how electron-donating or electron-withdrawing substituents influence the reactivity of a molecule. wikipedia.orgutexas.edu
The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent.
ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge. wikipedia.org
While direct structure-reactivity correlation studies specifically on this compound derivatives are not prominent in the available literature, studies on analogous amide systems provide excellent examples of these principles. A study on a series of N-(4-substituted phenyl)-6-chloro-5-fluoronicotinamides demonstrated an excellent linear correlation between their carbonyl ¹³C NMR chemical shifts (δCO) and the Hammett substituent constants (σR) of the substituent in the 4-position. uark.edu The relationship was defined by the equation:
δCO = 1.22 σR + 161.50 (with a correlation coefficient of 0.98) uark.edu
This correlation indicates that electron-withdrawing groups on the N-phenyl ring cause a downfield shift in the carbonyl carbon's resonance, reflecting a more electron-deficient carbonyl carbon. uark.edu
Another relevant study investigated the kinetics of the aza-Michael addition of amines to (E)-4-aryl-4-oxo-2-butenoic acid phenylamides . molaid.com Good correlations were found between the second-order rate constants and Hammett substituent constants, yielding positive ρ values. This suggested that electron-withdrawing substituents on the aryl ring increased the reaction rate, which is consistent with a mechanism involving the formation of a carbanionic intermediate in the rate-limiting step. molaid.com
The table below summarizes the findings from relevant structure-reactivity correlation studies.
| Compound Series | Correlated Parameters | Hammett Equation/Correlation | Interpretation |
| N-(4-substituted phenyl)-6-chloro-5-fluoronicotinamides | Carbonyl ¹³C NMR shift (δCO) vs. σR | δCO = 1.22 σR + 161.50 (r = 0.98) | Electron-withdrawing groups deshield the carbonyl carbon. uark.edu |
| (E)-4-aryl-4-oxo-2-butenoic acid phenylamides | Reaction rate constant vs. σ | Positive ρ value | Reaction is accelerated by electron-withdrawing groups, supporting a carbanionic intermediate. molaid.com |
| Substituted benzoic acids | Acid dissociation constant (K) vs. σ | log(K/K₀) = σρ (ρ=1 by definition) | The standard system for defining substituent constants. utexas.edu |
Medicinal and Pharmaceutical Chemistry Research on 4 Phenylbutanamide
Biological Activity Profiling of 4-Phenylbutanamide Derivatives
Anti-inflammatory Properties
Derivatives of this compound have been a focal point of research for their potential anti-inflammatory effects. The core structure allows for modifications that can modulate inflammatory pathways.
One area of investigation involves benzoxazole (B165842) derivatives incorporating a 4-amino-N-phenylbutanamide moiety. A study synthesized a series of novel compounds with a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide structure to assess their ability to inhibit inflammatory responses induced by lipopolysaccharide (LPS). nih.gov LPS is known to trigger the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.net The research identified four compounds (compounds 5d, 5c, 5f, and 5m) and a synthetic intermediate (4d) that demonstrated potent inhibition of IL-1β and IL-6 mRNA expression in vitro. nih.gov This suggests that the 4-amino-butanamide substituent is a key feature for this activity. nih.gov
Other structural modifications have also yielded compounds with anti-inflammatory potential. For instance, morpholine (B109124) derivatives of butanamide are often associated with anti-inflammatory activity. smolecule.com The introduction of an aminomethylisoxazolinyl group to a phenylbutanamide structure has also resulted in derivatives with very good anti-inflammatory activity. researchgate.net Furthermore, general screening of butanamide derivatives, such as N-cyclopropyl-4-phenylbutanamide and N-(2,4-dimethoxyphenyl)-4-phenylbutanamide, often includes evaluation for anti-inflammatory properties. ontosight.aiontosight.ai The compound 4-amino-N-[4-(benzyloxy)phenyl]butanamide has also been noted for its anti-inflammatory actions. drugbank.com The mechanism for some derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives
| Derivative Class | Specific Compound Example | Target/Assay | Key Finding | Reference |
|---|---|---|---|---|
| Benzoxazoles | 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives (5c, 5d, 5f, 5m) | LPS-induced IL-1β and IL-6 mRNA expression | Potent inhibition of inflammatory cytokine expression. | nih.gov |
| Aminomethylisoxazolinyl Phenylbutanamides | Compound 4g | In vivo models | Demonstrated very good anti-inflammatory activity. | researchgate.net |
| Morpholine Derivatives | 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide | General screening | Morpholine moiety often associated with anti-inflammatory effects. | smolecule.com |
Analgesic Effects
The this compound scaffold is related to structures known to possess analgesic properties. For example, 4-phenylpiperidine (B165713) derivatives are a well-known class of compounds with pharmacological effects that include morphine-like activity. wikipedia.org Fentanyl and its analogues, potent synthetic opioids, are based on an N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide skeleton, which shares structural similarities. drugbank.com
Research into butanamide derivatives has explored this potential. Compounds structurally similar to N-cyclopropyl-4-phenylbutanamide have been investigated for their analgesic properties. ontosight.ai Additionally, a series of aminomethylisoxazolinyl phenylbutanamide derivatives were synthesized and evaluated, with some compounds showing good analgesic activity. researchgate.net
Anticancer Activity
The development of this compound derivatives as potential anticancer agents is an active area of research, with several strategies showing promise.
One notable example is the derivative N-(4-chlorophenyl)-4-phenylbutanamide, which has been identified as a Histone Deacetylase 6 (HDAC6) inhibitor. nih.gov HDAC6 is an enzyme implicated in various cancers, and its inhibition is a target for cancer therapy. nih.gov Molecular dynamics simulations suggest that this compound, referred to as B-R2B, binds to the entrance of the HDAC6 active pocket, blocking substrate access in a non-competitive manner. nih.gov This inhibitory action contributes to its anti-proliferative activity against cervix cancer and leukemia cells. nih.gov
Other derivatives have also shown significant cytotoxic effects against cancer cell lines. For instance, certain derivatives have reported IC₅₀ values as low as 0.06 µM against non-small cell lung cancer and breast cancer lines. The mechanism often involves disrupting the cell cycle and inducing apoptosis. The presence of specific functional groups, such as a chloropropanoyl group, may enhance cytotoxic effects by reacting with nucleophilic residues in enzymes or DNA.
The incorporation of different heterocyclic systems has also been explored. Thiazole derivatives have been noted for their potential anticancer activity. Similarly, a series of novel quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-breast cancer activity, with some compounds showing IC₅₀ values in the micromolar range against MDA-MB-231 breast adenocarcinoma cells. chula.ac.th General screening of butanamide derivatives often includes assays for anticancer properties. smolecule.comontosight.ai
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative | Target/Cell Line | Reported Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6; Cervix cancer and leukemia cells | Anti-proliferative activity | Non-competitive HDAC6 inhibitor. | nih.gov |
| N-[4-(2-chloropropanoyl)phenyl]butanamide-like compounds | Non-small cell lung cancer, breast cancer | IC₅₀ as low as 0.06 µM | Disruption of cell cycle, induction of apoptosis. | |
| Quinoline-4-carboxamide derivatives (e.g., 6j) | MDA-MB-231 (breast adenocarcinoma) | IC₅₀ = 8.24 µM | Cytotoxicity. | chula.ac.th |
Anticonvulsant Properties
The this compound structure has been utilized as a template for designing novel anticonvulsant agents. Research has shown that specific derivatives can modulate neuronal excitability.
A series of N-phenylbutanamide derivatives were designed and synthesized to act as KCNQ (Kv7) potassium channel openers. isfcppharmaspire.com KCNQ channels play a crucial role in stabilizing the neuronal membrane potential, and their activation can suppress hyperexcitability, making them a key target for epilepsy treatment. isfcppharmaspire.com
Other synthetic efforts have focused on incorporating different heterocyclic moieties. For example, a series of 4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) seizure method. evitachem.com Another study created derivatives of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione, which were tested for anticonvulsant action using the strychnine-induced convulsion method. jpionline.org Furthermore, broad investigations into butanamide derivatives, such as those structurally related to N-cyclopropyl-4-phenylbutanamide, often include screening for anticonvulsant properties. ontosight.ai The anticonvulsant potential of various heterocyclic compounds, including some amides, has been reviewed, highlighting the versatility of this chemical class. nih.gov
Antimicrobial and Antifungal Potential
Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microbes and fungi. The incorporation of specific pharmacophores known for antimicrobial action has been a common strategy.
For example, sulfonamides are a well-known class of antibacterial agents, and butanamide derivatives containing a sulfonamide group have been proposed to have antimicrobial activity. smolecule.com The introduction of a carbazole (B46965) moiety has also proven effective. A study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values of 32 µg/mL for several compounds. mdpi.com These derivatives also showed some activity against the fungi Candida albicans and Aspergillus flavus at higher concentrations. mdpi.com
The integration of other heterocyclic rings like thiazole, pyrazole (B372694), and thiophene (B33073) is a recurring theme in the development of antimicrobial agents. researchgate.net Thiazole derivatives, in particular, have been reported to exhibit both antibacterial and antifungal properties. ontosight.ai Similarly, newly synthesized pyrazole and isoxazole (B147169) derivatives have demonstrated good antibacterial and antifungal activity in screening tests. researchgate.net Other examples include N-Cyclohexyl-3-(Furan-2-yl)-4-Phenylbutanamide and Biginelli dihydropyrimidines, which have shown potential antimicrobial and antifungal activities. ontosight.aievitachem.com The presence of phenyl and amide groups in structures like N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is suggestive of potential antimicrobial activity, warranting further screening. ontosight.ai
Table 3: Antimicrobial and Antifungal Activity of Selected this compound Derivatives
| Derivative Class | Target Organism(s) | Reported Activity | Reference |
|---|---|---|---|
| Carbazole derivatives | Staphylococcus aureus | MIC value of 32 µg/mL for compounds 2–5 and 7–10. | mdpi.com |
| Carbazole derivatives | Candida albicans, Aspergillus flavus | >60% growth inhibition at 64 µg/mL for some compounds. | mdpi.com |
| Thiazole derivatives | Bacteria and Fungi | General antimicrobial and antifungal properties reported. | researchgate.netontosight.ai |
| Pyrazole/Isoxazole derivatives | S. aureus, E. coli, B. subtilis, P. aeruginosa, T. viride, A. flavus | All synthesized compounds exhibited good activity. | researchgate.net |
Antitrypanosomal Activity
Derivatives of this compound are being explored as potential treatments for Human African Trypanosomiasis (HAT), a parasitic disease caused by Trypanosoma species.
One approach targets rhodesain, a crucial cysteine protease of Trypanosoma brucei rhodesiense. acs.org A series of urea-bond-containing Michael acceptors were developed as potent rhodesain inhibitors, with some compounds showing Kᵢ values in the nanomolar range and single-digit micromolar activity against the protozoa itself. acs.org
Other structural classes have also shown promise. A screening of 44 different 4-aminopiperidine (B84694) derivatives identified 29 molecules that were selectively active against T. b. rhodesiense, with IC₅₀ values ranging from 0.12 to 10 µM. nih.gov This was the first report of antitrypanosomal activity for molecules with a 4-aminopiperidine skeleton. nih.gov More recently, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have been developed, showing promising activity. lboro.ac.ukosti.gov One compound in this series exhibited an in vitro EC₅₀ value of 0.5 µM against T. b. rhodesiense, with several analogues also showing activity in the sub-micromolar range. lboro.ac.ukosti.gov Additionally, sulfonamide-based compounds have been reported to possess antitrypanosomal activity. researchgate.net
Table 4: Antitrypanosomal Activity of Selected this compound Derivatives
| Derivative Class | Target/Organism | Reported Activity | Reference |
|---|---|---|---|
| Urea-bond-containing Michael acceptors | Rhodesain protease; T. b. rhodesiense | Kᵢ values from 0.15 to 2.51 nM; single-digit µM activity against protozoa. | acs.org |
| 4-Aminopiperidine derivatives | T. b. rhodesiense | IC₅₀ values ranging from 0.12 to 10 µM for 29 active compounds. | nih.gov |
| 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines | T. b. rhodesiense | EC₅₀ value of 0.5 µM for compound 32; others <1 µM. | lboro.ac.ukosti.gov |
Neuropharmacological Activities (e.g., Antidepressant, Anxiolytic)
Research into the neuropharmacological applications of this compound and its derivatives has primarily focused on their potential as anticonvulsant agents. While direct antidepressant or anxiolytic activities of the parent compound are not extensively documented, various analogs have shown significant effects on the central nervous system.
One area of investigation involves GABA (gamma-aminobutyric acid) analogs. In silico studies on N,N-phthaloyl GABA combined with aniline (B41778) to form 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide have suggested potential for improved anticonvulsant properties by targeting the GABA-AT protein. researchgate.net
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for anticonvulsant effects. nih.gov Among these, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as a particularly effective anticonvulsant in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govnih.gov This compound also demonstrated neuroprotective effects by reducing levels of malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), indicating its potential as a lead compound for developing safer anticonvulsants with neuroprotective benefits. nih.gov
Furthermore, other derivatives like N-cyclopropyl-4-phenylbutanamide have been explored for a range of properties including anticonvulsant activity. ontosight.ai Pheneturide, or N-carbamoyl-2-phenylbutanamide, is a known anticonvulsant of the ureide class used in the treatment of epilepsy. medkoo.com
Enzyme and Receptor Interaction Studies
Histone Deacetylase (HDAC) Inhibition, particularly HDAC6
The this compound scaffold has been a subject of interest in the design of Histone Deacetylase (HDAC) inhibitors, with a particular focus on the HDAC6 isoform. HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. researchgate.netresearchgate.net
Through in silico design, N-(4-chlorophenyl)-4-phenylbutanamide , also referred to as B-R2B, was identified as a potential HDAC6 inhibitor. eurekaselect.comnih.gov Subsequent biological evaluation confirmed that this compound acts as a non-competitive inhibitor of HDAC6. eurekaselect.comnih.gov Molecular dynamics simulations suggest that B-R2B is located at the entrance of the HDAC6 active pocket, where it blocks substrate access without reaching the binding site itself. researchgate.net
The inhibitory activity of N-(4-chlorophenyl)-4-phenylbutanamide was quantified against several cancer cell lines, demonstrating its anti-proliferative effects. eurekaselect.comnih.gov
Table 1: In Vitro Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervix Cancer | 72.6 |
| THP-1 | Acute Myeloid Leukemia | 16.5 |
| HMC | Human Mast Leukemia | 79.29 |
| Kasumi | Chronic Myelogenous Leukemia | 101 |
Data sourced from EurekaSelect and PubMed. eurekaselect.comnih.gov
Additionally, hydroxamic acid derivatives of this compound have shown potential as HDAC inhibitors. Studies have indicated that combining the structural features of short-chain fatty acids with the zinc-binding ability of hydroxamates can lead to analogs with enhanced potency. researchgate.netN-hydroxy-4-phenylbutanamide is one such analog that has been investigated as a physiologically active hydroxamate-based ligand for creating organotin(IV) complexes with potential antitumor activity. researchgate.netontosight.aishd-pub.org.rsscispace.com
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis. nih.govmdpi.com
A significant focus has been on inhibiting MMP-9. Researchers developed a library of compounds designed to target the hemopexin-like (PEX) domain of MMP-9, which is unique to each MMP family member and offers a route to more selective inhibition. nih.gov From this library, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (compound 3c) was identified as a potent and specific inhibitor of the proMMP-9 hemopexin-like domain. mdpi.comnih.govfrontiersin.org
This compound was found to bind to the PEX domain with a high affinity, preventing the dimerization of MMP-9 and its association with cell surface proteins like α4β1 integrin and CD44. nih.govscispace.com This disruption of protein-protein interactions ultimately hinders cancer cell invasion and angiogenesis. mdpi.comnih.gov
Table 2: MMP-9 Inhibition Data for N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
| Target | Inhibition Parameter | Value |
|---|---|---|
| proMMP-9 Hemopexin-like Domain | Dissociation Constant (Kd) | 320 nM |
Data sourced from ACS Publications and PubMed. nih.govfrontiersin.org
Other research has explored N-hydroxybutanamide derivatives. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1-1.5 μM. nih.gov This compound also showed promising antitumor and antimetastatic effects in a mouse model of melanoma. nih.gov
Kinase Inhibition
The this compound structure has served as a backbone for the development of potent and selective kinase inhibitors, particularly targeting the c-Jun N-terminal kinase (JNK) family. JNKs are members of the mitogen-activated protein kinase (MAPK) group and are involved in cellular processes like proliferation and apoptosis. nih.govmdpi.com
A notable example is JNK-IN-8 , a selective pan-JNK inhibitor that covalently targets a cysteine residue (Cys154) in JNKs. medchemexpress.com This inhibitor was developed from a library of acrylamide (B121943) kinase inhibitors and features a distinct chemical structure compared to earlier kinase inhibitors like imatinib. medchemexpress.com JNK-IN-8 demonstrates potent inhibition across the JNK family.
Table 3: Inhibitory Activity of JNK-IN-8
| Kinase Target | IC50 (nM) |
|---|---|
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Data sourced from MedchemExpress. medchemexpress.com
Further research has focused on developing inhibitors with selectivity for specific JNK isoforms, which is crucial for their application as therapeutic agents. nih.govmdpi.comrndsystems.comfrontiersin.org The inhibition of JNK signaling is being investigated for its potential in treating neurodegenerative diseases and certain cancers. mdpi.com
Rhodesain Inhibition
Research has identified this compound derivatives as potential inhibitors of rhodesain, a crucial cysteine protease found in Trypanosoma brucei rhodesiense, the parasite responsible for Human African Trypanosomiasis (HAT). Targeting rhodesain is a validated strategy for developing new treatments for this neglected tropical disease.
A series of urea-bond-containing Michael acceptors, built upon a butanamide framework, were designed and synthesized as rhodesain inhibitors. These compounds demonstrated potent inhibitory activity, with some derivatives showing comparable efficacy to K11777, a known potent antitrypanosomal agent. The most promising compounds in this series exhibited Ki values in the nanomolar range. This line of research indicates that the this compound scaffold is a viable starting point for developing new lead compounds for future structure-activity relationship (SAR) studies aimed at treating HAT.
Elucidation of Mechanism of Action
Investigation of Cellular Pathways and Molecular Targets
The mechanisms through which this compound derivatives exert their effects are a subject of ongoing research, with studies pointing to the modulation of several key cellular pathways.
The dual-target approach of inhibiting both A2AAR and MAO-B by compounds like N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide represents a significant mechanism for potential neuroprotective therapies in Parkinson's disease. researchgate.netresearchgate.net The molecular target for N-(4-chlorophenyl)-4-phenylbutanamide has been identified as HDAC6. eurekaselect.comnih.gov Molecular dynamics simulations revealed that this compound is located at the entrance of the HDAC6 active pocket, thereby blocking the passage of the substrate without reaching the catalytic binding site, indicating a non-competitive mode of inhibition. eurekaselect.comnih.gov
Other amide compounds are generally studied for their potential to modulate cellular signaling pathways. ontosight.ai For instance, research on structurally related chalcones has shown their ability to suppress the proliferation of colon cancer cells by negatively modulating NF-κB signaling, which is crucial in inflammation and carcinogenesis. mdpi.com This involves inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. mdpi.com The investigation of this compound derivatives often involves evaluating their effects on such cell signaling pathways to understand their therapeutic potential. smolecule.com
Impact on Gene Expression (e.g., Cytokine mRNA Expression)
Certain derivatives of this compound have been shown to exert significant anti-inflammatory effects by directly impacting the expression of key genes, particularly those encoding inflammatory cytokines.
A study focused on novel benzoxazoles incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety demonstrated their ability to inhibit inflammation induced by lipopolysaccharide (LPS). nih.govresearchgate.net Several of these synthesized compounds showed potent inhibitory activity on the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in vitro. nih.govresearchgate.net Further in vivo testing confirmed that the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-α (TNF-α) were significantly decreased upon administration of these compounds. nih.gov This research confirms that these synthesized compounds are effective in suppressing representative inflammatory cytokines, suggesting a mechanism of action rooted in the modulation of pro-inflammatory cytokine gene expression. nih.govresearchgate.net
The development of small molecules that can suppress these specific inflammatory cytokines is considered a desirable strategy for treating inflammatory diseases. nih.govresearchgate.net
Interference with Cell Proliferation Pathways and Induction of Apoptosis
Several this compound derivatives have demonstrated anticancer potential by interfering with cell proliferation and inducing programmed cell death (apoptosis).
For example, (E)-4-chloro-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)butanamide was tested against gastric, colon, and breast cancer cell lines and was found to be active. researchgate.net Further analysis confirmed that its mechanism of action involved the induction of apoptosis. researchgate.net Similarly, N-(4-chlorophenyl)-4-phenylbutanamide, an HDAC6 inhibitor, exhibits anti-proliferative activity against cervix cancer (HeLa) and various leukemia cell lines (THP-1, HMC, Kasumi). eurekaselect.comnih.gov
Another class of compounds, pyridine-based hydroxamates which include a 2-phenylbutanamide structure, have been shown to potently inhibit histone deacetylases (HDACs). uniroma1.it The most effective of these derivatives were able to induce cell cycle arrest and apoptosis in leukemia U937 cells and showed significant antiproliferative effects against a panel of other cancer cell lines. uniroma1.it Research on related butanamide backbone compounds, such as NSC 641846, has also focused on their effects on cell growth and apoptosis. ontosight.ai These findings underscore the role of this compound derivatives in targeting fundamental cancer-related processes like cell proliferation and survival.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound analogues by identifying the chemical features essential for their biological activity.
SAR studies on a series of 4-hydroxyphenylglycinol derivatives acting as GPR88 agonists revealed that the phenyl group on the amide cap is essential for activity. nih.gov This research suggested that there is limited tolerance for size, shape, and electronic changes to this phenyl group, highlighting its importance for receptor interaction. nih.gov
For the dual inhibition of A2AAR and MAO-B, SAR analysis of N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide and its analogues provided key insights. nih.gov It was found that methylation of the butanamide nitrogen resulted in a complete loss of A2AAR affinity while conserving MAO-B affinity, demonstrating the critical role of the amide N-H for A2AAR binding. nih.gov In contrast, bulky substituents in the 2-position of the benzothiazinone ring, such as a phenylbutyrylamino residue, were well-tolerated by the A2AAR. researchgate.net
SAR studies have also been performed on other classes of this compound derivatives. For enzyme modulators with a butanamide linker, alterations to phenyl substituents were systematically evaluated to understand their impact on binding affinity and activity. nih.gov In the development of inhibitors for the enzyme BACE-1, SAR studies of constrained diaminopropane (B31400) inhibitors incorporating a this compound moiety were described. rcsb.org Such studies are fundamental to refining the structure of these compounds to enhance potency and selectivity for their intended biological targets. ontosight.ai
Lead Compound Identification and Optimization in Drug Discovery
In drug discovery, a lead compound is a chemical compound with pharmacological activity that serves as a starting point for modification to improve potency, selectivity, and pharmacokinetic properties. wikipedia.org Several derivatives of this compound have been identified as promising lead compounds for various therapeutic targets.
For instance, 2-AMPP, a GPR88 agonist, was identified through high-throughput screening and is considered a promising lead for further optimization to probe the in vivo functions of GPR88. nih.gov The goal of optimization is to enhance ligand efficiency and improve drug-like properties. ukanet.org.uk
The process of identifying lead compounds often begins with screening large libraries of chemicals to find "hits," which are then optimized. wikipedia.org Benzoxazole derivatives containing the this compound scaffold are being investigated as potential hit or lead compounds for their anti-inflammatory properties. researchgate.net Similarly, compounds like N-[2-(1H-imidazol-5-yl)ethyl]-4-phenylbutanamide (CHEMBL12494) are studied to identify lead molecules for drug development by screening them against various biological targets. ontosight.ai
Once a lead is identified, it undergoes optimization. For example, a novel quinoline-4-carboxamide derivative (compound 6j) was identified as the most potent in its series against cancer cells and was proposed as a lead structure for further optimization to develop a more potent anticancer drug. chula.ac.th Fragment-based drug discovery (FBDD) is another approach used, starting with small, low molecular weight fragments to generate higher quality leads with optimized properties from an earlier stage in the process. astx.com This systematic approach of identification and optimization is essential for translating a promising compound into a viable drug candidate.
Advanced Analytical Methodologies for 4 Phenylbutanamide Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating 4-phenylbutanamide from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its separation from related substances. A reversed-phase HPLC method is typically employed. asianpubs.orgresearchgate.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. vulcanchem.comrsc.org A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape, would be effective. vulcanchem.com Detection is commonly performed using a UV detector, set at a wavelength where the phenyl chromophore absorbs, such as 254 nm. vulcanchem.com
| Typical HPLC Parameters for this compound Analysis | |
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 5 µm, 250 x 4.6 mm) vulcanchem.com |
| Mobile Phase | Acetonitrile and water gradient vulcanchem.com |
| Detector | UV at ~254 nm vulcanchem.com |
| Flow Rate | ~1.0 mL/min vulcanchem.com |
| Column Temperature | Ambient or controlled (e.g., 30°C) vulcanchem.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to separate components in a mixture, assess compound purity, and monitor the progress of a chemical reaction. The principle of separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).
For this compound, TLC is routinely employed using a silica gel stationary phase. The compound's polarity dictates its interaction with the polar silica gel and its solubility in the mobile phase. A common mobile phase for this analysis is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve clear separation and a suitable Retention Factor (Rf). The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. Spots are typically visualized under UV light (254 nm), where the phenyl group allows the compound to appear as a dark spot on a fluorescent background.
In one documented analysis, this compound was identified as a white crystalline solid and showed a specific Rf value using this method. uni-halle.de
Table 1: TLC Parameters for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate / Hexane (1:9 v/v) |
| Retention Factor (Rf) | 0.27 uni-halle.de |
| Visualization | UV Light (254 nm) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and confirms its empirical and, by extension, molecular formula.
The molecular formula for this compound is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental values obtained from combustion analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages to validate the structure's proposed atomic makeup. While specific experimental data for the parent this compound is not widely published, the practice of comparing calculated and found values is standard for its derivatives and other organic molecules. google.comsapub.org
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₃NO)
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 73.59% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
This analysis provides unambiguous proof of molecular structure and conformation. For this compound, an X-ray crystallographic analysis would yield critical information about its solid-state conformation, including the planarity of the amide group and the orientation of the phenyl ring relative to the butyramide (B146194) chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
As of now, a crystal structure for the parent this compound molecule has not been deposited in major crystallographic databases. However, crystal structures for highly complex derivatives of this compound have been determined, typically in the context of their binding to biological macromolecules like enzymes. nii.ac.inrcsb.orgrcsb.org A structural analysis of this compound itself would provide key parameters such as its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of its unit cell.
Applications of 4 Phenylbutanamide in Specialized Chemical Research
Role in Polymer Chemistry as a Modifier for Material Properties
In polymer chemistry, modifiers are additives used to enhance or impart desired physical and chemical properties to a base polymer. kuraray.com This can include improvements in thermal stability, impact resistance, flexibility, and processability. kuraray.comresearchgate.net The 4-phenylbutanamide scaffold is found in several compounds that act as polymer modifiers, contributing to the development of materials with improved performance characteristics. chemimpex.com
Derivatives of this compound are integrated into polymer systems to alter their bulk properties. For instance, compounds like N,2-Dimethyl-N-phenylbutanamide are used as modifiers to produce materials with enhanced thermal and mechanical properties. chemimpex.com The aromatic phenyl ring and the amide group can participate in intermolecular interactions within the polymer matrix, such as pi-stacking and hydrogen bonding, which can increase the rigidity and thermal stability of the resulting material. orientjchem.org
Another example is seen in more complex derivatives like N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide, which contains a reactive epoxide group. evitachem.com This functionality allows the molecule to be chemically incorporated into polymer matrices through covalent bonding. evitachem.com This type of modification can lead to significant improvements in material properties, as the modifier becomes an integral part of the polymer structure. Similarly, chlorinated derivatives such as 4-chloro-3-oxo-N-phenylbutanamide are utilized in polymer chemistry due to their reactive functional groups that permit diverse chemical modifications.
The general mechanism by which these modifiers work involves their dispersion within the polymer. The modifier can disrupt the polymer chain packing or, conversely, create new points of interaction, leading to changes in the material's macroscopic properties. researchgate.net
Table 1: Examples of this compound Derivatives in Polymer Chemistry
| Compound Name | Role in Polymer Chemistry | Potential Effect on Material Properties |
|---|---|---|
| N,2-Dimethyl-N-phenylbutanamide | Modifier | Improved thermal and mechanical properties. chemimpex.com |
| N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide | Reactive modifier for polymer matrices | Enhanced material properties via covalent integration. evitachem.com |
Integration into Agrochemical Formulations for Efficacy Enhancement
Agrochemical formulations are complex mixtures containing an active ingredient (the pesticide or herbicide) and various inert ingredients that enhance the product's effectiveness, storage, and application. ufl.edu These added substances can improve the solubility of the active ingredient, increase its stability, or enhance its uptake by the target organism. researchgate.net
Derivatives of this compound have been explored for their role in enhancing the efficacy of agrochemical products. chemimpex.com Specifically, N,2-Dimethyl-N-phenylbutanamide is used in certain agrochemical formulations to improve the performance of pesticides and herbicides. chemimpex.com While detailed mechanisms are often proprietary, such efficacy enhancers, or adjuvants, can function in several ways. They may act as solvents or co-solvents for the active ingredient, ensuring a homogenous mixture for application. They might also function as surfactants, altering the surface tension of spray droplets to improve wetting and spreading on leaf surfaces, thereby increasing the absorption of the active ingredient. The butanamide structure could also potentially facilitate the transport of the active molecule across the waxy cuticle of plant leaves or the exoskeleton of insects.
The goal of incorporating such molecules is to maximize the impact of the active ingredient, which can lead to lower application rates and, consequently, reduced environmental impact. researchgate.net
Exploration in Cosmetic Formulations for Product Stability and Performance Enhancement
The stability of a cosmetic product is crucial for its safety, efficacy, and consumer acceptance. taobe.consulting Stability testing evaluates a product's ability to maintain its intended physical, chemical, and microbiological qualities throughout its shelf life. generalcosmeticsafety.co.uk This includes assessing properties like color, odor, viscosity, pH, and phase separation. generalcosmeticsafety.co.ukresearchgate.net
Certain derivatives of this compound are investigated for their potential to improve the stability and performance of cosmetic formulations. chemimpex.com For example, N,2-Dimethyl-N-phenylbutanamide has been explored for this purpose. chemimpex.com In a cosmetic emulsion, such as a lotion or cream, ingredients with both hydrophobic (phenyl group) and hydrophilic (amide group) characteristics can situate themselves at the oil-water interface, helping to stabilize the emulsion and prevent separation.
Furthermore, these compounds can influence the product's performance. They might alter the viscosity and texture, affecting the feel of the product on the skin. By contributing to a stable formulation, they ensure that the active ingredients in the cosmetic product are evenly distributed and remain effective over time. taobe.consulting
Table 2: Key Parameters in Cosmetic Stability Testing
| Parameter | Description of Potential Change | Implication of Instability |
|---|---|---|
| Appearance & Color | Change from the original color, fading, or development of new shades. | Indicates chemical reactions or degradation. generalcosmeticsafety.co.uk |
| Odor | Development of off-notes or changes in the intended fragrance. | Suggests chemical degradation or microbial growth. generalcosmeticsafety.co.uk |
| pH | A significant shift in pH value. | Can affect product safety, preservative efficacy, and stability. generalcosmeticsafety.co.uk |
| Viscosity | Thinning or thickening of the product. | Affects product texture, feel, and dispensing. generalcosmeticsafety.co.uk |
| Phase Separation | Separation of oil and water phases in an emulsion. | Indicates an unstable formulation. generalcosmeticsafety.co.uk |
This compound as a Substructure in Complex Bioactive Molecules (e.g., Peptides)
The this compound framework serves as a valuable substructure in the design and synthesis of more complex bioactive molecules. biosynth.com Bioactive peptides, for instance, are short chains of amino acids that can elicit specific biological responses. jddonline.comnih.gov The ability to synthetically modify peptides to enhance their properties like potency and stability is a key area of medicinal chemistry. jddonline.com
The this compound moiety can be incorporated into peptide or non-peptide structures to create analogs with desired characteristics. The phenyl group can engage in hydrophobic interactions with biological targets, while the amide bond mimics the peptide bond found in natural proteins. nih.gov The flexible four-carbon chain allows for conformational adaptability, which can be crucial for fitting into a protein's binding site.
Examples of complex molecules containing a butanamide substructure include:
N-Hydroxy-4-phenylbutanamide : This hydroxamic acid derivative is used as a tool compound in organic synthesis and has been shown to interact with enzymes like arylesterases. biosynth.com
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide : The trifluoromethyl group in this derivative significantly alters the electronic properties and lipophilicity of the molecule, features that are often exploited in the design of bioactive compounds to enhance cell permeability or binding affinity. cymitquimica.com
4-amino-N-(4-phenoxyphenyl)-4-phenylbutanamide : This is a more complex derivative that incorporates additional phenyl and amino groups, creating a larger scaffold for potential interactions with biological macromolecules. nih.gov
By using the this compound core, medicinal chemists can systematically modify a lead compound to optimize its interaction with a biological target, a fundamental process in drug discovery.
Research in Proteomics for Studying Protein Interactions and Modifications
Proteomics is the large-scale study of proteins, particularly their structures and functions. lunenfeld.ca A key area within proteomics is the investigation of protein-protein interactions (PPIs) and protein-small molecule interactions, which are fundamental to virtually all cellular processes. nih.govnih.gov Techniques like thermal proteome profiling (TPP) and affinity purification-mass spectrometry (AP-MS) are used to identify which proteins interact with a specific small molecule or drug. nih.govmdpi.com
While direct and extensive research specifically citing "this compound" in proteomics is not widely documented in publicly available literature, its derivatives represent the class of small molecules that are central to such studies. Chemical proteomics approaches often use small molecule "baits" to "fish out" interacting proteins from a complex cellular lysate. lunenfeld.camdpi.com
A derivative of this compound could theoretically be functionalized to serve as a chemical probe. For example, a reactive group or a tag (like biotin) could be added to the molecule. This modified compound could then be introduced to cells or cell lysates. The probe would bind to its target proteins, and the tag would allow for the subsequent isolation and identification of these proteins using mass spectrometry. mdpi.commdpi.com Given that derivatives of the this compound scaffold are known to be bioactive, they are plausible candidates for development into chemical probes to explore their protein targets and understand their mechanisms of action on a proteome-wide scale. This remains an area for future research exploration.
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 79043 |
| N,2-Dimethyl-N-phenylbutanamide | 163414 |
| 4-chloro-3-oxo-N-phenylbutanamide | 7593 |
| N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide | 139035256 |
| 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | 138475 |
| N-Hydroxy-4-phenylbutanamide | 96131 |
Future Directions and Emerging Research Avenues for 4 Phenylbutanamide
Development of Novel Derivatization Strategies
The structural simplicity of 4-phenylbutanamide offers numerous opportunities for chemical modification to enhance its pharmacological profile. Future research will likely focus on sophisticated and efficient derivatization strategies to create extensive libraries of analogues for biological screening.
Key strategies include:
Amide Bond Modification: The synthesis of this compound derivatives frequently involves the coupling of 4-phenylbutanoic acid with various amines. vulcanchem.com Methods like carbodiimide-mediated activation (e.g., using EDC/HOBt) are common. vulcanchem.com Future efforts may explore more efficient and scalable methods, including enzymatic approaches, to improve atom economy and yield. vulcanchem.com
α-Amination: A novel approach involves the direct α-amination of the butanamide backbone. One reported method uses triflic anhydride (B1165640) (Tf₂O) and 2-iodopyridine (B156620) for electrophilic amide activation, followed by the addition of a sulfinamide to introduce an amino group at the α-position. researchgate.net This strategy opens a pathway to synthesizing unnatural α-amino acid derivatives, which can be further functionalized through peptide couplings or Pictet-Spengler cyclizations. researchgate.net
Ring Substitutions: Introducing substituents on the phenyl ring is a common strategy to modulate lipophilicity, electronic properties, and target-binding interactions. For example, the synthesis of N-(4-chlorophenyl)-4-phenylbutanamide was achieved as part of an effort to design Histone deacetylase 6 (HDAC6) inhibitors. eurekaselect.comnih.gov
Chain and Scaffold Modification: Altering the butanamide linker or incorporating the core structure into more complex heterocyclic systems represents another promising direction. Derivatives have been created by incorporating morpholine (B109124) and sulfonamide groups, which are often associated with biological activity. smolecule.com Other examples include the synthesis of N-(1-Adamantyl)-2,4-dioxo-4-phenylbutanamide, which adds a rigid and hydrophobic adamantyl group to influence pharmacokinetic properties. ontosight.ai
Table 1: Examples of Derivatization Strategies for this compound and Related Structures
| Strategy | Reagents/Conditions | Resulting Derivative Class | Research Focus | Reference(s) |
|---|---|---|---|---|
| Amide Bond Formation | 4-phenylbutanoic acid, 3-amino-6-methoxypyridine, EDC/HOBt | Pyridinyl amides | General synthesis | vulcanchem.com |
| α-Amination | Tf₂O, 2-iodopyridine, tert-butanesulfinamide | α-Amino amides | Synthesis of unnatural amino acids | researchgate.net |
| Suzuki Coupling | 2-chloroquinoline-4-carboxylic acid, phenylboronic acid, Pd catalyst | 2-phenylquinoline-4-carboxamides | Anticancer agents | chula.ac.th |
| Acylation | Amine precursors coupled with various carboxylic acids using HBTU | Amide library | GPR88 agonists | nih.gov |
Exploration of Untapped Biological Activities and Therapeutic Applications
While derivatives of this compound have been explored for certain conditions, a vast landscape of potential biological activities remains untapped. Future research is expected to screen this compound and its analogues against a wider array of therapeutic targets.
Emerging and potential therapeutic areas include:
Oncology: Derivatives have shown promise as anticancer agents. ontosight.ai Specifically, N-(4-chlorophenyl)-4-phenylbutanamide was designed and evaluated as a selective inhibitor of Histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers like leukemia and cervical cancer. eurekaselect.comnih.gov Other butanamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines. ontosight.ai
Neurodegenerative Diseases: The parent compound of this compound, 4-phenylbutyric acid (4-PBA), is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. researchgate.netnih.gov Derivatives such as N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide have been synthesized to improve therapeutic efficacy at lower concentrations for protein aggregation disorders like amyotrophic lateral sclerosis (ALS). researchgate.netmdpi.com Further exploration of derivatives for Alzheimer's and Huntington's diseases is a promising avenue. researchgate.net
Inflammatory and Immunological Disorders: Compounds containing morpholine and sulfonamide structures, which have been incorporated into the this compound scaffold, are known to have anti-inflammatory properties. smolecule.comontosight.ai Derivatives of N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide have also been reported to exhibit anti-inflammatory activity. ontosight.ai Additionally, 4-amino-N-[4-(benzyloxy)phenyl]butanamide has been identified as an inhibitor of leukotriene A-4 hydrolase, a key enzyme in the inflammatory cascade. drugbank.com
Anticonvulsant Activity: Recent studies have explored butanamide derivatives for anticonvulsant properties. N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed potent activity in protecting against seizures in preclinical models. nih.gov
Novel Receptor and Enzyme Targets: Research has identified derivatives of this compound that act on novel targets. Analogues have been developed as agonists for the G-protein coupled receptor GPR88, which is expressed in the brain. nih.gov Other derivatives have been designed as dual inhibitors of adenosine (B11128) A₂A receptors and monoamine oxidase B (MAO-B) for potential application in Parkinson's disease. researchgate.net
Table 2: Emerging Biological Activities of this compound Derivatives
| Therapeutic Area | Specific Target/Mechanism | Example Derivative | Potential Application | Reference(s) |
|---|---|---|---|---|
| Oncology | HDAC6 Inhibition | N-(4-chlorophenyl)-4-phenylbutanamide | Leukemia, Cervix Cancer | eurekaselect.comnih.gov |
| Neurodegeneration | Chemical Chaperone / Anti-aggregation | N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide | Amyotrophic Lateral Sclerosis (ALS) | researchgate.netmdpi.com |
| Inflammation | Leukotriene A-4 Hydrolase Inhibition | 4-amino-N-[4-(benzyloxy)phenyl]butanamide | Inflammatory Diseases | drugbank.com |
| Epilepsy | Anticonvulsant Activity | N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Seizure Disorders | nih.gov |
| Parkinson's Disease | Dual A₂A Receptor / MAO-B Inhibition | N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide | Parkinson's Disease | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Drug Design
The convergence of computational power and medicinal chemistry is set to revolutionize the discovery of new drugs based on the this compound scaffold. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-synthesis-test cycle. ucl.ac.uk
Key applications include:
In Silico Screening and Docking: AI-driven virtual screening can rapidly assess large compound libraries for their potential to bind to a specific biological target. For instance, in silico methods, including molecular docking, were instrumental in identifying N-(4-chlorophenyl)-4-phenylbutanamide as a potential HDAC6 inhibitor from a set of designed phenyl butyric acid derivatives. eurekaselect.comnih.gov Similarly, a combination of pharmacophore modeling and docking identified a butanamide-containing compound as a potent inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. patsnap.comresearchgate.net
Predictive Modeling for ADMET Properties: A significant challenge in drug development is ensuring a candidate molecule has appropriate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained on existing data to predict these properties for novel this compound derivatives before they are synthesized, saving time and resources. patsnap.comfarmaciajournal.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties. ucl.ac.uknih.gov These models can be trained on the structural rules of known active compounds and the this compound scaffold to generate novel derivatives with a high probability of biological activity and synthetic feasibility. nih.gov
Accelerating Discovery Timelines: By integrating AI and ML, the timeline for identifying promising lead compounds can be significantly shortened. patsnap.com These computational tools help prioritize which derivatives to synthesize and test, focusing laboratory efforts on the most promising candidates. ucl.ac.uk
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Future research will employ advanced biophysical and computational techniques to elucidate these mechanisms.
Areas of focus will include:
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights beyond static docking poses. For the HDAC6 inhibitor N-(4-chlorophenyl)-4-phenylbutanamide, a 100 ns-long MD simulation revealed that the compound binds at the entrance of the active site pocket. nih.gov This finding suggested a non-competitive mechanism of inhibition, where the derivative blocks substrate access without directly engaging the catalytic site. nih.gov
Structural Biology: Obtaining high-resolution X-ray crystal structures or cryo-EM data of this compound derivatives bound to their target proteins is a primary goal. patsnap.com These structures provide definitive evidence of the binding mode and key molecular interactions, which is invaluable for structure-based drug design.
Enzyme Kinetics and Binding Assays: Detailed enzymatic assays are essential to quantify the inhibitory potency (e.g., IC₅₀, Kᵢ values) and determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). google.com For example, derivatives have been characterized by their Kᵢ values for calpain inhibition and IC₅₀ values for MAO-B inhibition. researchgate.netgoogle.com
Metabolic Pathway Analysis: Investigating the metabolic fate of this compound derivatives is critical for understanding their pharmacokinetics and potential for drug-drug interactions. Studies on the cytochrome P450-mediated metabolism of related amides have shown that dealkylation can occur via hydrogen atom abstraction, leading to a carbon-centered radical intermediate. open.ac.uk Understanding these pathways for new derivatives will be a key area of investigation.
Q & A
Q. What in silico tools are effective in prioritizing this compound analogs for synthesis based on predicted ADMET properties?
- Methodological Answer : Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling. Molecular dynamics simulations (e.g., GROMACS) assess target binding stability. Prioritize analogs with LogP <5, topological polar surface area (TPSA) 60-90 Ų, and no Pan-Assay Interference Compounds (PAINS) alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
